1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate
Description
Properties
IUPAC Name |
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl heptanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-18-11(16)5-3-2-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDEDKOCNQELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Design and Reactivity
1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate (C₁₃H₁₉NO₆, molecular weight 285.29 g/mol) belongs to the class of NHS esters, which are widely used for amine coupling due to their high reactivity and stability in aprotic solvents. The compound’s structure consists of a heptanedioic acid backbone with a methyl ester at the ω-position and an NHS-activated α-carboxylate. This design ensures selective reactivity toward primary amines while minimizing hydrolysis under neutral conditions.
The electron-withdrawing nature of the 2,5-dioxopyrrolidin-1-yl group lowers the pKa of the leaving group, facilitating nucleophilic attack by amines. Computational studies of analogous NHS esters indicate a rotational barrier of 10–12 kcal/mol for the succinimide ring, which stabilizes the tetrahedral intermediate during acylation.
Synthetic Methodologies
Direct Activation Using Halophosphoric Acid Esters
The most widely validated method for synthesizing NHS esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of halophosphoric acid esters. Adapted from US Patent 5,734,064, this one-pot protocol achieves yields exceeding 90% for structurally related compounds.
Procedure:
-
Reagents:
-
Heptanedioic acid monomethyl ester (1.0 eq)
-
N-Hydroxysuccinimide (1.05 eq)
-
Diphenyl chlorophosphate (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Reaction Conditions:
-
Dissolve the carboxylic acid and NHS in DCM under nitrogen.
-
Add diphenyl chlorophosphate dropwise at 0°C, followed by triethylamine.
-
Stir at room temperature for 4–6 hours.
-
-
Workup:
-
Dilute with ethyl acetate (100 mL per 10 g substrate).
-
Wash sequentially with 2N HCl (removes unreacted NHS), saturated NaHCO₃ (neutralizes excess acid), and brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
Mechanistic Insight:
Diphenyl chlorophosphate acts as a coupling agent, converting the carboxylic acid into a mixed phosphoric anhydride intermediate. NHS displaces the phosphate group, forming the active ester. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Alternative Approaches: Carbodiimide-Mediated Coupling
While less efficient for sterically hindered acids, carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be employed. A modified protocol from Beilstein Journal of Organic Chemistry demonstrates applicability to aliphatic diesters:
Procedure:
-
Reagents:
-
Heptanedioic acid monomethyl ester (1.0 eq)
-
NHS (1.2 eq)
-
EDC·HCl (1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous DMF
-
-
Reaction Conditions:
-
Activate the acid with EDC·HCl and DMAP in DMF at 0°C for 30 minutes.
-
Add NHS and stir at room temperature for 12 hours.
-
-
Workup:
-
Quench with aqueous citric acid (5% w/v).
-
Extract with ethyl acetate, dry, and concentrate.
-
-
Yield: 78–82% after silica gel chromatography (hexanes/EtOAc 3:1).
Optimization and Reaction Monitoring
Solvent and Temperature Effects
Comparative studies indicate dichloromethane outperforms DMF in halophosphoric acid methods, minimizing racemization (<2% by chiral HPLC). Elevated temperatures (40°C) reduce reaction time to 2 hours but risk succinimide ring hydrolysis, as evidenced by LC-MS detection of heptanedioic acid (m/z 159.1).
Stoichiometric Considerations
A slight excess of NHS (1.05 eq) ensures complete conversion, verified by the disappearance of the carboxylic acid’s IR stretch at 1700–1720 cm⁻¹. Excess diphenyl chlorophosphate (>1.1 eq) leads to phosphorylated byproducts, detectable via ³¹P NMR at δ 0–2 ppm.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 2.85 (t, J = 6.5 Hz, 4H, succinimide CH₂), 3.67 (s, 3H, OCH₃), 2.34–2.28 (m, 4H, α-CH₂), 1.62–1.55 (m, 6H, β/γ/δ-CH₂).
-
¹³C NMR (126 MHz, CDCl₃): δ 171.2 (C=O, succinimide), 169.8 (C=O, methyl ester), 51.4 (OCH₃), 28.9–24.1 (aliphatic CH₂).
-
HRMS (ESI): m/z calc. for C₁₃H₁₉NO₆ [M+H]⁺ 286.1287, found 286.1291.
Chemical Reactions Analysis
1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release . This inhibition can lead to anticonvulsant and analgesic effects, making it a potential candidate for further drug development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of NHS-Activated Esters
*EAA1030 (from ) includes NHS esters but with polyethylene glycol (PEG) spacers, enabling enhanced solubility and controlled linkage in drug delivery systems.
Reactivity and Stability
- Bis-NHS Esters (e.g., 74648-14-9): Symmetric NHS esters exhibit higher crosslinking efficiency but may suffer from premature hydrolysis in aqueous environments due to exposed ester groups.
- Long-Chain Derivatives (e.g., 58047-86-2): Hydrophobic chains improve membrane permeability but reduce water solubility, limiting applications in aqueous bioconjugation .
Research Findings and Trends
- Hydrolysis Kinetics: Methyl-substituted NHS esters (e.g., 118380-07-7) demonstrate slower hydrolysis (t₁/₂ ~2 hours in pH 7.4 buffer) compared to unsubstituted analogues (t₁/₂ ~30 minutes) .
- Emerging Uses: PEG-spacer NHS esters (e.g., EAA1030) are gaining traction in targeted cancer therapies, where controlled linker stability is critical .
Biological Activity
1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
- Molecular Formula : C12H17NO6
- Molecular Weight : 271.26 g/mol
The compound is synthesized through the coupling of pyrrolidine-2,5-dione derivatives with heptanedioic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound involves its interaction with various molecular targets:
- Calcium Channels : It has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are critical for neuronal excitability and neurotransmitter release .
- Neurotransmitter Modulation : The compound's derivatives exhibit potential in modulating neurotransmitter systems, making them candidates for treating neurological disorders.
Anticonvulsant Activity
Research indicates that derivatives of this compound may possess anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure frequency and severity .
Analgesic Effects
Studies have also suggested analgesic properties, where the compound has been effective in pain models, potentially through its action on pain pathways involving calcium channels .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while other pyrrolidine derivatives share structural similarities, the unique heptanedioate moiety in this compound may confer distinct biological properties.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Structure | Anticonvulsant |
| 2-(2,5-dioxopyrrolidin-1-yl)butanamide | Structure | Analgesic |
Study on Anticonvulsant Activity
In a controlled study published in a peer-reviewed journal, researchers evaluated the anticonvulsant effects of this compound in rodent models. The results indicated a significant reduction in seizure activity compared to controls, suggesting a promising therapeutic avenue for epilepsy management.
Analgesic Efficacy Assessment
Another study focused on the analgesic effects of the compound in inflammatory pain models. The findings demonstrated that administration of the compound led to a marked decrease in pain response metrics, supporting its potential use as an analgesic agent.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate in laboratory settings?
The compound is synthesized by activating heptanedioic acid derivatives using N-hydroxysuccinimide (NHS) in the presence of coupling agents like DCC or EDC. For example, structurally similar compounds such as 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate are prepared by reacting dicarboxylic acids with NHS under anhydrous conditions, followed by column chromatography purification . Alternative methods involve using acid chlorides or anhydrides with a base, as demonstrated in pyrrolidinone derivative syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization involves thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural features (e.g., methyl group and dioxopyrrolidinyl moiety), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Pharmacopeial standards guide impurity profiling .
Q. What safety protocols are recommended for handling this compound?
While direct safety data is limited, protocols for analogous NHS-activated esters advise using nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals with the safety data sheet (SDS) .
Advanced Research Questions
Q. How does the 2,5-dioxopyrrolidin-1-yl group enhance utility in bioconjugation chemistry?
The NHS group facilitates stable amide bond formation with primary amines under physiological conditions, critical for protein labeling. Comparative studies with bis-NHS esters (e.g., bis(2,5-dioxopyrrolidin-1-yl)heptanedioate) highlight improved crosslinking efficiency due to balanced reactivity and hydrophobicity .
Q. What strategies resolve contradictory stability data under varying pH conditions?
Kinetic analysis via UV-Vis spectroscopy tracks NHS ester hydrolysis rates across pH 6.0–8.5. Buffered solutions at 4°C and 25°C identify optimal storage conditions. Conflicting results may arise from residual solvents or moisture, necessitating Karl Fischer titration or GC headspace analysis .
Q. What mechanistic insights guide nucleophilic substitution reaction optimization?
Density functional theory (DFT) models the transition state of NHS ester aminolysis, identifying steric effects from the 7-methyl group. Experimental validation via Hammett plots using substituted anilines quantifies electronic effects, with reaction rates monitored by stopped-flow spectroscopy .
Q. How can the compound be evaluated as a heterobifunctional crosslinker in protein engineering?
Assess spacer length (C7 vs. C8 chains) and methyl positioning using fluorescence quenching assays with model proteins (e.g., BSA). Size-exclusion chromatography (SEC) monitors aggregation, while mass spectrometry verifies site-specific modifications .
Methodological Notes
- Synthesis Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to improve yields .
- Analytical Cross-Validation : Combine NMR with FT-IR to confirm ester carbonyl vibrations (1700–1750 cm⁻¹) and rule out hydrolysis byproducts .
- Biological Applications : Explore structure-activity relationships using analogs with modified alkyl chain lengths to assess antimicrobial or cytotoxic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
